N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide
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Overview
Description
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide is a complex organic compound featuring a quinoline backbone. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps :
Formation of Quinoline-3-carboxylic Acid: Quinoline-3-carboxylic acid is synthesized using thionyl chloride (SOCl2) as a reagent.
Addition of 4-Aminoacetophenone: The quinoline-3-carboxylic acid reacts with 4-aminoacetophenone to form an intermediate compound.
Claisen–Schmidt Reaction: The intermediate undergoes a Claisen–Schmidt reaction with piperonal in the presence of potassium hydroxide (KOH) in ethanol under ultrasonic irradiation to yield the final product.
Chemical Reactions Analysis
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline structure makes it a candidate for studying its effects on biological systems, including its potential as an antibacterial or antimalarial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide involves its interaction with molecular targets and pathways . The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide can be compared with other quinoline derivatives :
Chloroquine: An antimalarial drug with a simpler structure.
Quinoline-3-carboxamide: A precursor in the synthesis of more complex quinoline derivatives.
Quinoline-4-carboxamide: Another quinoline derivative with potential biological activities.
The uniqueness of this compound lies in its dual quinoline structure, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-3-13-27-25(31)23-17-9-5-7-11-21(17)29-15-19(23)20-16-30-22-12-8-6-10-18(22)24(20)26(32)28-14-4-2/h3-12,15-16H,1-2,13-14H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCFIDCQJKPAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=NC2=CC=CC=C21)C3=C(C4=CC=CC=C4N=C3)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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